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L-ORNITHINE:HCL (D7)

Cat. No.: B1579821
M. Wt: 175.67
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Description

Rationale for Deuterated L-Ornithine as a Molecular Tracer and its Research Utility

The choice of L-Ornithine:HCL (D7) as a molecular tracer is based on the unique properties of both deuterium (B1214612) and the amino acid L-Ornithine. Deuterium labeling is a powerful strategy in tracer studies. Replacing hydrogen with deuterium creates a significant mass shift that is easily detectable by mass spectrometry, allowing for clear differentiation from the unlabeled compound. acs.org This substitution can also sometimes slow down metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, an effect known as the "kinetic isotope effect," which can be used to probe reaction mechanisms. researchgate.net However, for many tracer applications, deuterated compounds are used as metabolic probes where they are treated by enzymes similarly to their non-deuterated counterparts. researchgate.net

L-Ornithine is a non-proteinogenic amino acid that holds a central position in the urea (B33335) cycle, the primary pathway for removing toxic ammonia (B1221849) from the body. medchemexpress.comchemsrc.com By using L-Ornithine:HCL (D7), researchers can introduce a labeled version of this key metabolite and trace its conversion to other amino acids like citrulline and arginine within the cycle. This allows for the detailed study of nitrogen disposal and amino acid metabolism. chemsrc.com

The research utility of deuterated L-Ornithine extends to several areas:

Metabolic Flux Analysis: It serves as a tracer to quantify the flux through the urea cycle and related pathways in various physiological and disease states. medchemexpress.com

Pharmacokinetic Studies: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry for drug development, providing high accuracy in measuring the concentration of the non-labeled drug. medchemexpress.comacs.org

Mechanistic Studies: It can be used to investigate the activity and stereoselectivity of enzymes involved in amino acid metabolism. For example, studies have explored the ability of certain enzymes to incorporate deuterium into amino acids like L-ornithine. nih.gov

Disease Research: Since metabolic reprogramming is a hallmark of diseases like cancer, tracers such as deuterated ornithine can help elucidate how these pathways are altered, potentially identifying new therapeutic targets. mdpi.comnih.gov Recent research has also used deuterium as a tracer to study the accumulation of organically bound tritium (B154650) in marine life, with ornithine levels being one of the monitored amino acids. researchgate.net

Historical Context and Evolution of Isotopic Tracers in Biological Systems Research

The concept of using isotopes to trace biological processes is nearly a century old and its development has been marked by several Nobel Prize-winning discoveries. tandfonline.comtandfonline.com

The journey began with radioactive isotopes. In the 1920s and 1930s, Georg de Hevesy pioneered the tracer principle, initially using lead isotopes and later applying radioactive phosphorus-32 (B80044) (³²P) to study physiological and metabolic processes, revealing the dynamic nature of the body's components. researchgate.netjournals.co.za The discovery of tritium (³H) in 1934 and carbon-14 (B1195169) (¹⁴C) in 1940 by scientists including Samuel Ruben and Martin Kamen provided immensely powerful tools for tracing the fate of organic molecules. tandfonline.comresearchgate.net These radiotracers were pivotal in deciphering complex biochemical pathways, such as the path of carbon in photosynthesis. researchgate.net

The use of stable, non-radioactive isotopes began to gain traction around the same time. In the 1930s, Rudolf Schoenheimer and David Rittenberg at Columbia University used deuterium (²H) and nitrogen-15 (B135050) (¹⁵N) to demonstrate that body proteins are in a constant state of synthesis and degradation—a revolutionary concept at the time. numberanalytics.comphysoc.org Despite these early successes, the widespread application of stable isotopes was initially hampered by the difficulty of their detection. nih.gov

The post-war era saw significant advancements in analytical instrumentation, particularly the development and refinement of mass spectrometry (MS). nih.gov This technology, which separates ions based on their mass-to-charge ratio, was perfectly suited for distinguishing between light and heavy isotopes, driving the expansion of stable isotope-based research from the 1950s onwards. nih.govisotope.com The coupling of MS with chromatographic techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS) further enhanced the ability to analyze complex biological samples. nih.govisotope.com

From the 1980s to the present, the use of stable isotopes has grown steadily, while the application of radioisotopes in metabolic studies has decreased. nih.gov Today, stable isotope tracers are indispensable tools in the "omics" era, particularly in metabolomics and proteomics, where they are used for the comprehensive quantification of entire classes of molecules to understand system-wide responses to stimuli or genetic modifications. nih.govnih.gov

Table 2: Key Milestones in the History of Isotopic Tracers

Period Milestone Significance
1923 Georg de Hevesy uses a lead isotope to study absorption in plants. journals.co.za First application of the isotopic tracer principle in a biological system.
1930s Rudolf Schoenheimer and David Rittenberg use ²H and ¹⁵N. physoc.org Revealed the dynamic state of body constituents, challenging the static view of metabolism.
1940 Martin Kamen and Samuel Ruben discover Carbon-14 (¹⁴C). researchgate.net Provided a long-lived carbon radiotracer crucial for mapping metabolic pathways.
1950s-1970s Refinement of Mass Spectrometry (MS) for biological analysis. nih.govnih.gov Enabled the widespread, precise detection of stable isotopes, boosting their application.

| 1980s-Present | Integration of stable isotopes with 'omics' technologies (Metabolomics, Proteomics). nih.govtandfonline.com | Allows for system-wide analysis of metabolic fluxes and protein turnover. |

Table 3: Mentioned Chemical Compounds

Compound Name Formula/Type
L-ORNITHINE:HCL (D7) Deuterated Amino Acid
L-Ornithine Amino Acid
L-Ornithine hydrochloride Amino Acid Salt
L-Ornithine-d2 hydrochloride Deuterated Amino Acid Salt
Deuterium Stable Isotope of Hydrogen
Carbon-13 Stable Isotope of Carbon
Nitrogen-15 Stable Isotope of Nitrogen
Oxygen-18 Stable Isotope of Oxygen
¹³C-glucose Labeled Sugar
Citrulline Amino Acid
Arginine Amino Acid
Phosphorus-32 Radioactive Isotope of Phosphorus
Tritium (³H) Radioactive Isotope of Hydrogen
Carbon-14 Radioactive Isotope of Carbon
Lead Chemical Element

Properties

Molecular Weight

175.67

Purity

98%

Origin of Product

United States

Synthetic Methodologies for Deuterated L Ornithine Derivatives

Strategies for Site-Specific Deuteration of L-Ornithine

The selective introduction of deuterium (B1214612) at specific sites within the L-ornithine molecule is a significant challenge that can be addressed through both chemical and biological strategies. These methods aim to achieve high levels of deuterium incorporation while maintaining the stereochemical integrity of the chiral center.

Chemical Synthesis Routes for L-ORNITHINE:HCL (D7)

While specific proprietary methods for the synthesis of L-Ornithine:HCl (D7) exist for commercial production, detailed routes are not extensively published in peer-reviewed literature. However, a plausible synthetic pathway can be constructed based on established methods for synthesizing partially deuterated ornithine analogues, such as L-[2,3,4,5-D4]ornithine. acs.org

A common strategy involves starting from a readily available chiral precursor, like L-glutamic acid, and introducing deuterium atoms through catalytic deuteration and subsequent functional group manipulations. For L-[2,3,4,5-D4]ornithine, a key intermediate is a chirally deuterated 3-aminopropanal (B1211446) derivative, which is obtained via catalytic deuteration of an unsaturated γ-lactone derived from L-glutamic acid. acs.org This deuterated aldehyde is then condensed with a chiral glycine (B1666218) template to form a dehydroornithine intermediate. Subsequent stereoselective reduction of this intermediate would yield the desired deuterated ornithine backbone. acs.org

To achieve the D7 labeling, which includes the five non-exchangeable C-H protons and two of the three exchangeable N-H protons of the free base (or all three in DCl/D₂O), a multi-step approach is necessary. This would likely involve:

Backbone Deuteration: Using a deuterated reducing agent (e.g., Sodium borodeuteride, NaBD₄) or catalytic deuteration with deuterium gas (D₂) at key steps to label the carbon skeleton.

Proton Exchange: The final steps of the synthesis and purification would be performed in deuterated solvents, such as D₂O and DCl, to replace the labile amine and carboxylic acid protons with deuterium.

Biocatalytic Approaches to α-Deuteration of L-Amino Acids, including Ornithine

Biocatalytic methods offer significant advantages for the deuteration of amino acids, including high stereoselectivity and site-specificity under mild reaction conditions. researchgate.net Pyridoxal 5'-phosphate (PLP)-dependent enzymes are particularly effective as they can catalyze the reversible deprotonation of the α-carbon of amino acids, enabling hydrogen-deuterium exchange when the reaction is conducted in deuterium oxide (D₂O). researchgate.net

Several enzymes have been identified that can effectively deuterate L-ornithine, primarily at the α-position:

LolT, a PLP-dependent Mannich Cyclase: This enzyme, involved in loline (B1675033) alkaloid biosynthesis, has been repurposed for the α-deuteration of a wide range of L-amino acids. It shows excellent activity and strict stereoselectivity for L-ornithine, achieving complete deuterium exchange. nih.gov

SxtA AONS, an α-oxoamine synthase: Originally from the saxitoxin (B1146349) biosynthesis pathway, this enzyme can also be used to install deuterium at the α-carbon of various L-amino acids and their esters. researchgate.net

Dual-Protein Systems (DsaD/DsaE): An isoleucine epimerization system has been adapted for the site-selective deuteration of amino acids. By using the aminotransferase DsaD alone in D₂O, selective α-deuteration can be achieved. When combined with its partner protein DsaE, deuteration can occur at both the α and β positions. researchgate.net

Ornithine Aminotransferase (OAT): Studies with OAT have shown that it can catalyze the exchange of the α-proton of ornithine when incubated in D₂O, as confirmed by NMR spectroscopy. researchgate.net

These biocatalytic reactions are typically performed in a deuterated buffer (e.g., KPi in D₂O) with the necessary cofactor (PLP) and the enzyme. The high selectivity of these enzymes often eliminates the need for complex protection and deprotection steps common in chemical synthesis. researchgate.net

Precursor Compounds and Reaction Pathways in L-Ornithine:HCL (D7) Synthesis

The synthesis of L-Ornithine:HCl (D7) relies on a sequence of reactions starting from carefully selected precursor compounds. While multiple pathways exist for the synthesis of the non-deuterated ornithine backbone, these can be adapted by incorporating deuterated reagents.

Common non-deuterated precursors for ornithine synthesis include L-arginine and L-glutamic acid. google.comulisboa.pt

From L-Arginine: L-ornithine can be produced by the hydrolysis of L-arginine, a reaction that can be catalyzed chemically under alkaline conditions or enzymatically using arginase. ulisboa.pt To adapt this for D7 synthesis, the subsequent purification and salt formation steps would need to be carried out in deuterated solvents.

From L-Glutamic Acid: This pathway involves multiple steps, including reductions and aminations. For a deuterated synthesis, this pathway offers several points for deuterium incorporation. A potential pathway for L-Ornithine-d6 has been described starting from L-glutamic acid, which could be further exchanged to yield the D7 hydrochloride salt.

A plausible reaction pathway starting from a protected L-glutamic acid derivative to yield a multiply deuterated ornithine is outlined below. This pathway is a hypothetical adaptation for achieving high deuterium incorporation.

Table 1: Hypothetical Reaction Pathway for Deuterated L-Ornithine Synthesis

Step Precursor Compound Key Reagents Intermediate/Product Purpose
1 N-protected L-Glutamic acid γ-ester Activating agent, Deuterated reducing agent (e.g., NaBD₄) N-protected, γ-deuterated amino alcohol Reduction of the γ-carboxyl group to a deuterated alcohol.
2 N-protected, γ-deuterated amino alcohol Oxidizing agent N-protected, γ-deuterated amino aldehyde Oxidation of the alcohol to an aldehyde.
3 N-protected, γ-deuterated amino aldehyde Deuterated cyanide (e.g., KCN in D₂O), Ammonia-d₃ N-protected, deuterated aminonitrile Strecker-like synthesis to introduce the δ-amino group and another deuterium.
4 N-protected, deuterated aminonitrile D₂/Catalyst (e.g., Pd/C) N,N'-diprotected L-Ornithine-d(n) Catalytic deuteration of the nitrile group to form the primary amine.

This table represents a conceptual pathway and may not reflect the exact industrial synthesis method.

Purification and Rigorous Characterization Techniques for Deuterated Amino Acid Purity

Ensuring the chemical and isotopic purity of L-Ornithine:HCl (D7) is paramount for its use in sensitive analytical applications. A combination of purification and characterization techniques is employed to achieve and verify a purity of ≥98%, as is often required.

Purification of the final compound or intermediates typically involves methods that separate the desired product from reagents, by-products, and potential stereoisomers.

Crystallization: A common method for purifying amino acid hydrochlorides is recrystallization. A typical procedure involves dissolving the crude product in a minimal amount of water (or D₂O for maintaining deuterium labels) and then adding a less polar solvent like ethanol (B145695) or isopropanol (B130326) to induce crystallization, leaving impurities in the solution. google.com

Chromatography: Ion-exchange chromatography is highly effective for separating amino acids based on their charge properties. Activated carbon can also be used for decolorization and removal of organic impurities. google.comgoogle.com For analytical confirmation of purity, High-Performance Liquid Chromatography (HPLC), often with a chiral column, is used to determine chemical and enantiomeric purity.

Filtration: Steps involving membrane filtration or filtration through agents like celite are used to remove particulate matter and precipitated by-products, such as barium sulfate (B86663) if barium hydroxide (B78521) is used for neutralization. google.comgoogle.com

Rigorous characterization is essential to confirm the structure, isotopic enrichment, and purity of the final product.

Table 2: Characterization Techniques for L-Ornithine:HCl (D7)

Technique Purpose Expected Findings for L-Ornithine:HCl (D7)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and determination of deuterium incorporation sites. ¹H NMR would show significant signal reduction or absence for protons at the C-2, C-3, C-4, and C-5 positions compared to the non-deuterated standard. ¹³C NMR would show characteristic shifts for the ornithine backbone. researchgate.net
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment. Electrospray ionization (ESI-MS) would show a parent ion peak corresponding to the mass of the D7 isotopologue (e.g., m/z for [M+H]⁺). The isotopic distribution would confirm the high percentage of D7. nih.gov
High-Performance Liquid Chromatography (HPLC) Determination of chemical and enantiomeric purity. A single major peak on a reversed-phase column indicates high chemical purity. Analysis on a chiral column would confirm the L-enantiomer's purity.

| Certificate of Analysis (CoA) | Official documentation of purity and identity. | Provides lot-specific data on assay (e.g., >98%), isotopic purity (e.g., >99 atom % D), and results from analytical tests. |

These combined techniques ensure that the synthesized L-Ornithine:HCl (D7) meets the high standards required for its intended research and analytical purposes.

Table 3: Compound Names

Compound Name
L-Ornithine:HCl (D7)
L-Ornithine
L-Arginine
L-Glutamic acid
Sodium borodeuteride
Pyridoxal 5'-phosphate (PLP)
L-Isoleucine
Barium hydroxide
Barium sulfate
Ethanol

Advanced Analytical Techniques for L Ornithine:hcl D7 Quantification and Tracing

Mass Spectrometry-Based Approaches for Deuterated Amino Acid Analysis

Mass spectrometry (MS) is a powerful analytical technique for the quantification of deuterated amino acids like L-Ornithine:HCL (D7). labmix24.comckisotopes.com It offers high sensitivity and specificity, allowing for the detection and measurement of isotopically labeled compounds in complex biological matrices. nih.govd-nb.info The use of stable isotope-labeled internal standards, such as L-Ornithine:HCL (D7), is a cornerstone of quantitative mass spectrometry, enabling accurate and precise measurements by correcting for variations in sample preparation and instrument response. lumiprobe.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for L-Ornithine:HCL (D7)

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of amino acids, though it requires a derivatization step to increase the volatility of these polar compounds. sigmaaldrich.comnist.gov This chemical modification makes the amino acids suitable for separation by gas chromatography and subsequent detection by mass spectrometry. sigmaaldrich.comnist.gov

For the analysis of L-Ornithine and its deuterated isotopologues, various derivatization methods can be employed. A common approach involves a two-step process, for instance, using 2 M HCl in methanol (B129727) followed by pentafluoropropionic anhydride (B1165640) (PFPA). dntb.gov.ua This creates methyl ester pentafluoropropionic (Me-PFP) derivatives that are stable and provide good chromatographic separation. mdpi.comdntb.gov.ua The use of deuterated derivatization reagents, such as deuterated methanol, can also be used to create internal standards in situ. mdpi.com

Another widely used derivatization technique is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comwvu.edu These reagents replace active hydrogens on the amino and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, enhancing volatility. sigmaaldrich.comwvu.edu However, TMS derivatives can be sensitive to moisture. wvu.edu

In GC-MS analysis, quantification is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific mass-to-charge (m/z) ratios corresponding to the derivatized analyte and its deuterated internal standard. avma.org For L-Ornithine:HCL (D7), the instrument would monitor the characteristic ions of the derivatized D7-ornithine and the corresponding ions of the unlabeled ornithine.

Table 1: GC-MS Derivatization Reagents and Considerations for Amino Acid Analysis

Derivatization ReagentDerivative FormedAdvantagesDisadvantages
Alkyl chloroformates (e.g., methyl chloroformate)Methoxycarbonyl derivativesFast, robust, matrix tolerant. lcms.czRequires careful control of reaction conditions.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) derivativesCommon and effective for many amino acids. wvu.eduSensitive to moisture. wvu.edu
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)tert-butyldimethylsilyl (TBDMS) derivativesMore stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.comMay require optimization of reaction conditions for maximum yield. sigmaaldrich.com
Pentafluoropropionic anhydride (PFPA) with alcoholPentafluoropropionyl (PFP) estersStable derivatives, good for electron capture detection. dntb.gov.uaTwo-step derivatization process. dntb.gov.ua

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for L-Ornithine:HCL (D7) and Related Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of amino acids and their metabolites in biological fluids due to its high sensitivity, specificity, and throughput. mdpi.comnih.gov A significant advantage of LC-MS/MS is that it often allows for the analysis of underivatized amino acids, simplifying sample preparation and reducing analysis time. mdpi.comresearchgate.net

In a typical LC-MS/MS workflow for L-Ornithine:HCL (D7), plasma or other biological samples are first deproteinized, often with acetonitrile (B52724). nih.gov The deuterated internal standard, L-Ornithine:HCL (D7), is added to the sample prior to processing to account for any analyte loss during sample preparation and analysis. nih.govmdpi.com The extracted sample is then injected into the LC system, where the amino acids are separated chromatographically. Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar compounds like amino acids. iu.edu

Following separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose. researchgate.net In the tandem mass spectrometer, specific precursor ions (for example, the molecular ion of ornithine and D7-ornithine) are selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is used for quantification. nih.gov

This technique allows for the simultaneous measurement of L-ornithine and related metabolites in the urea (B33335) cycle and other pathways, such as citrulline, arginine, and glutamine. mdpi.comresearchgate.net For instance, a published method successfully quantified arginine and seven of its pathway-related metabolites, including ornithine, in cellular extracts with a run time of under 10 minutes. nih.govresearchgate.net

Table 2: Example LC-MS/MS Method Parameters for Ornithine Analysis

ParameterTypical Condition
Chromatography
ColumnHILIC or Reversed-Phase C18 nih.govresearchgate.net
Mobile Phase A0.1% Formic acid in water nih.gov
Mobile Phase B0.1% Formic acid in acetonitrile nih.gov
Flow Rate0.2 - 0.6 mL/min researchgate.net
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
Analysis ModeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (Ornithine)e.g., m/z 133.1
Product Ion (Ornithine)e.g., m/z 70.1
Precursor Ion (L-Ornithine-D7)e.g., m/z 140.1
Product Ion (L-Ornithine-D7)e.g., m/z 77.1

Note: Specific m/z values will depend on the derivatization state (if any) and the specific instrument.

High-Resolution Mass Spectrometry for Isotopic Purity and Isotope Incorporation Assessment

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for assessing the isotopic purity of labeled compounds like L-Ornithine:HCL (D7) and for determining the extent of isotope incorporation in metabolic studies. mdpi.com

The isotopic purity of a deuterated standard is critical for its use in quantitative studies. HRMS can resolve the different isotopologues of a compound, allowing for the determination of the percentage of the desired deuterated form (D7) versus lower-deuterated and unlabeled forms.

In metabolic tracing experiments, organisms or cells are supplied with L-Ornithine:HCL (D7), and the label is incorporated into downstream metabolites. HRMS can be used to analyze the mass isotopologue distribution (MID) of these metabolites. By measuring the relative abundance of the unlabeled (M+0), single-deuterium labeled (M+1), double-deuterium labeled (M+2), and so on, researchers can quantify the contribution of ornithine to the synthesis of these metabolites. This provides detailed insights into metabolic fluxes and pathway activities. For example, analyzing the MID of proline or polyamines after administration of L-Ornithine:HCL (D7) can reveal the rate of their synthesis from ornithine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Ornithine:HCL (D7) Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about molecules. creative-proteomics.com In the context of metabolic studies with L-Ornithine:HCL (D7), NMR is particularly useful for tracing the fate of the deuterium (B1214612) labels in various metabolic pathways. nih.govacs.orgchemrxiv.org

Deuterium (2H) NMR Applications in Metabolic Flux Analysis

Deuterium (2H) NMR spectroscopy directly detects the deuterium nucleus. This makes it a highly specific tool for tracing the metabolic fate of deuterated compounds like L-Ornithine:HCL (D7). mdpi.com By acquiring 2H NMR spectra of biological samples after the administration of the deuterated tracer, researchers can identify and quantify the metabolites that have incorporated the deuterium label. mdpi.com

The chemical shift of the deuterium signal in the 2H NMR spectrum is indicative of the chemical environment of the deuterium atom, allowing for the identification of the labeled metabolite. The intensity of the signal is proportional to the concentration of the deuterated metabolite. This information can be used in metabolic flux analysis to determine the rates of metabolic reactions. nih.gov For example, the appearance of a deuterium signal at the chemical shift corresponding to a specific position on the proline molecule would indicate the conversion of ornithine to proline.

Carbon-13 (13C) NMR with Deuterated Tracers for Metabolic Pathway Elucidation

While 2H NMR directly observes the deuterium label, Carbon-13 (13C) NMR can also be a powerful tool when used in conjunction with deuterated tracers for elucidating metabolic pathways. researchgate.netrsc.org The presence of a deuterium atom on a carbon atom can cause a small but measurable shift in the 13C NMR signal of that carbon, known as an isotope effect. More significantly, the coupling between 13C and 2H (J-coupling) can be observed, which provides direct evidence of the proximity of the two isotopes.

In a typical experiment, a substrate labeled with both 13C and 2H might be used. However, even with only a deuterated tracer like L-Ornithine:HCL (D7), 13C NMR can be informative. By comparing the 13C NMR spectrum of a metabolite isolated from a system fed with the deuterated tracer to that of the unlabeled metabolite, changes in the spectrum can reveal the sites of deuterium incorporation. This can help to map the flow of atoms through a metabolic pathway. The combination of 1H, 2H, and 13C NMR provides a comprehensive picture of metabolic transformations. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) in Stable Isotope Tracing Studies

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique that measures the relative abundance of stable isotopes in a given sample with exceptionally high precision. nih.gov Unlike traditional mass spectrometry which focuses on identifying compounds based on their mass-to-charge ratio, IRMS is dedicated to determining the ratio of a heavy, rare isotope to its light, abundant counterpart (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, or ²H/¹H). nih.govresearchgate.net This capability makes IRMS an invaluable tool for stable isotope tracing studies, where researchers introduce a compound labeled with a stable isotope into a biological system to track its metabolic fate.

The use of stable isotopes, such as the deuterium in L-ORNITHINE:HCL (D7), offers a safe, non-radioactive method to investigate metabolic pathways in vivo. medchemexpress.combiorxiv.org By administering a tracer like L-ORNITHINE:HCL (D7), scientists can follow the journey of the deuterium-labeled ornithine molecules as they are processed and converted into other metabolites. medchemexpress.com This provides a dynamic map of metabolic fluxes and pathway activities, offering much deeper insights than simply measuring the static concentrations of metabolites. medchemexpress.com

Principles of L-ORNITHINE:HCL (D7) Tracing with IRMS

In a typical tracing study, L-ORNITHINE:HCL (D7) is introduced into the biological system of interest. creative-proteomics.com As the organism metabolizes the labeled ornithine, the deuterium atoms are incorporated into downstream products. L-ornithine is a critical non-proteinogenic amino acid that functions as a central intermediate in the urea cycle, where it aids in the detoxification of ammonia (B1221849). nih.govfujifilm.com It is also a precursor for the synthesis of other important molecules, including citrulline, arginine, and proline. medchemexpress.com

To analyze the flow of the tracer, biological samples such as plasma or tissue extracts are collected over time. The compounds within these samples are then separated, typically using a chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), before being introduced into the IRMS system. biorxiv.orgckisotopes.com

Gas Chromatography-IRMS (GC-IRMS): For GC analysis, non-volatile amino acids like ornithine must first be chemically modified into volatile derivatives. biorxiv.orgisotope.com Common derivatization methods include esterification followed by trifluoroacetylation or N-acetylation to make the molecules suitable for gas-phase analysis. isotope.com The separated derivatives are combusted or pyrolyzed into simple gases (e.g., H₂, N₂, CO₂) before entering the IRMS, which then precisely measures the isotope ratios. nih.gov

Liquid Chromatography-IRMS (LC-IRMS): A significant advancement is the coupling of HPLC with IRMS, which allows for the analysis of underivatized amino acids in an aqueous mobile phase. ckisotopes.com This eliminates the time-consuming derivatization steps and potential for isotopic fractionation errors associated with the chemical conversion process. ckisotopes.com

By measuring the enrichment of deuterium in ornithine and its subsequent metabolites, researchers can quantify the activity of specific metabolic pathways. For instance, the appearance of deuterium in citrulline and arginine provides a direct measure of urea cycle flux and de novo arginine synthesis from ornithine. medchemexpress.com

Detailed Research Findings

Research utilizing stable isotope tracers in the ornithine pathway has provided quantitative insights into amino acid metabolism. While specific studies focusing exclusively on L-ORNITHINE:HCL (D7) with IRMS are highly specialized, the principles are well-established from broader amino acid tracing studies using techniques like LC-MS/MS and GC-IRMS. medchemexpress.combiorxiv.org

Findings from such studies demonstrate the ability to determine the plasma entry rate (flux) of ornithine and its rate of conversion to other products. For example, in studies investigating the intestinal-renal axis, stable isotopes are used to track the conversion of glutamine to citrulline (which involves ornithine as an intermediate) and the subsequent synthesis of arginine. medchemexpress.com Researchers can calculate the percentage of the citrulline pool that is derived from plasma ornithine, revealing the dynamic contribution of this pathway to whole-body amino acid homeostasis. medchemexpress.com

Challenges in the analysis include the potential for co-elution of different amino acids during chromatography. For instance, in some GC methods, ornithine may have a retention time very close to that of glutamic acid and phenylalanine, requiring highly optimized separation conditions to ensure accurate isotope ratio measurements for each compound. biorxiv.org

The data generated from these experiments allow for a detailed understanding of how metabolic regulation changes in response to different physiological states, dietary inputs, or disease conditions.

Data Tables

The following tables represent the type of data that can be obtained from stable isotope tracing studies involving L-ornithine.

Table 1: Hypothetical Isotopic Enrichment in Metabolites After L-ORNITHINE:HCL (D7) Administration

MetaboliteTime Point (Hours)Isotopic Enrichment (Atom Percent Excess)Experimental Condition
L-Ornithine (D7)18.5Control
L-Ornithine (D7)45.2Control
L-Citrulline (from D7-Ornithine)10.8Control
L-Citrulline (from D7-Ornithine)42.1Control
L-Arginine (from D7-Ornithine)40.5Control

Table 2: Calculated Metabolic Fluxes Based on L-ORNITHINE:HCL (D7) Tracing

Metabolic ParameterControl Group (μmol·kg⁻¹·h⁻¹)Treatment Group (μmol·kg⁻¹·h⁻¹)P-Value
Ornithine Rate of Appearance (Ra)180 ± 16250 ± 22<0.05
Ornithine to Citrulline Conversion Rate36 ± 355 ± 5<0.01
% of Citrulline Ra from Ornithine24 ± 2%35 ± 3%<0.01

Data in tables are representative examples for illustrative purposes and are modeled after findings in related metabolic tracing literature. medchemexpress.com

Metabolic Pathway Elucidation Utilizing L Ornithine:hcl D7 As a Tracer

Dynamics of the Urea (B33335) Cycle and L-ORNITHINE:HCL (D7) Flux Analysis

The urea cycle is a critical metabolic pathway that primarily occurs in the liver and is responsible for the detoxification of ammonia (B1221849), a byproduct of amino acid catabolism. creative-proteomics.com L-ornithine is a central intermediate in this cycle. medchemexpress.comcreative-proteomics.commedchemexpress.commedchemexpress.commolkem.com The use of L-Ornithine:HCL (D7) allows for the detailed analysis of the flux through this pathway. By monitoring the appearance of the D7 label in downstream metabolites, researchers can gain insights into the efficiency of ammonia disposal and the regulation of the cycle. medchemexpress.commedchemexpress.com

Ornithine Transcarbamylase Activity and D7 Tracing

Ornithine transcarbamylase (OTC) is a key mitochondrial enzyme in the urea cycle that catalyzes the reaction between L-ornithine and carbamoyl (B1232498) phosphate (B84403) to produce L-citrulline. creative-proteomics.comhealthmatters.ioescholarship.org A deficiency in this enzyme leads to the accumulation of ammonia in the blood, a condition known as hyperammonemia. escholarship.orgcrisprmedicinenews.comebsco.com By introducing L-Ornithine:HCL (D7) as a tracer, the activity of OTC can be assessed by measuring the rate of formation of D7-labeled citrulline. This provides a direct measure of the enzyme's function within its native cellular environment. In cases of OTC deficiency, this tracing technique can help to quantify the residual enzyme activity and evaluate the effectiveness of therapeutic interventions. crisprmedicinenews.comebsco.com

Polyamine Biosynthesis and the Role of L-ORNITHINE:HCL (D7) Precursors

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential polycationic molecules involved in numerous cellular processes, including cell growth, differentiation, and proliferation. plos.orgnih.govnih.govbiorxiv.org L-ornithine is the direct precursor for the synthesis of these vital compounds. plos.orgresearchgate.netresearchgate.netdrugbank.com L-Ornithine:HCL (D7) serves as an invaluable tool to trace the flow of ornithine into the polyamine biosynthetic pathway.

Ornithine Decarboxylase (ODC) Kinetics with D7 Ornithine

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in polyamine biosynthesis, converting ornithine into putrescine. medchemexpress.complos.orgnih.govuniprot.org The activity of ODC is tightly regulated and often elevated in rapidly proliferating cells, such as in cancer. nih.gov Using L-Ornithine:HCL (D7) as a substrate, the kinetics of ODC can be studied in detail. By measuring the rate of formation of D7-labeled putrescine, researchers can determine key kinetic parameters of the enzyme. This approach allows for the investigation of ODC regulation and the identification of potential inhibitors. scbt.comnih.gov

Spermidine and Spermine Synthesis from L-ORNITHINE:HCL (D7)

Following the synthesis of putrescine, spermidine and spermine are formed through the sequential addition of aminopropyl groups derived from S-adenosylmethionine. nih.govresearchgate.netresearchgate.netbiorxiv.org By introducing L-Ornithine:HCL (D7), the entire pathway can be traced. The appearance of the D7 label in putrescine, followed by its incorporation into spermidine and spermine, provides a clear picture of the metabolic flux through this pathway. plos.orgnih.gov This allows for the quantification of the rates of synthesis of these higher polyamines and an understanding of how these processes are coordinated.

Interconnections of L-ORNITHINE:HCL (D7) with Other Amino Acid Metabolism Pathways

Interactive Data Table: Key Enzymes and Products in L-Ornithine Metabolism

PathwayKey EnzymeSubstrate(s)Product(s)
Urea Cycle Ornithine Transcarbamylase (OTC)L-Ornithine, Carbamoyl PhosphateL-Citrulline
Urea Cycle ArginaseL-ArginineL-Ornithine, Urea
Polyamine Biosynthesis Ornithine Decarboxylase (ODC)L-OrnithinePutrescine, CO2
Polyamine Biosynthesis Spermidine SynthasePutrescine, Decarboxylated S-adenosylmethionineSpermidine, 5'-Methylthioadenosine
Polyamine Biosynthesis Spermine SynthaseSpermidine, Decarboxylated S-adenosylmethionineSpermine, 5'-Methylthioadenosine
Amino Acid Metabolism Ornithine Aminotransferase (OAT)L-Ornithine, α-ketoglutarateGlutamate-γ-semialdehyde, L-Glutamate

Arginine-Ornithine Cycle Dynamics and Nitrogen Metabolism

L-ORNITHINE:HCL (D7) serves as a powerful stable isotope-labeled tracer for investigating the dynamics of the arginine-ornithine cycle, which is more commonly known as the urea cycle. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This metabolic pathway is central to the detoxification of ammonia—a toxic byproduct of amino acid catabolism—by converting it into urea for excretion. libretexts.org Ornithine is a key intermediate in this cycle; it combines with carbamoyl phosphate to form citrulline, and is regenerated when arginase cleaves arginine to produce urea. medchemexpress.comlibretexts.orgcreative-proteomics.com Because of its integral role, the cycle is sometimes referred to as the ornithine cycle.

By introducing L-ORNITHINE:HCL (D7) into a biological system, researchers can track the movement and incorporation of the deuterium-labeled ornithine molecules through the cycle. Using mass spectrometry, the rate of appearance of D7-labeled citrulline and, subsequently, D7-labeled arginine can be quantified. This allows for the calculation of metabolic flux rates, providing a dynamic measure of the cycle's activity under various physiological or pathological conditions. For instance, studies using other stable isotopes, such as [5-¹³C]ornithine, have been employed to quantify ornithine and arginine kinetics in conditions like severe burn injuries, where amino acid metabolism is significantly altered. physiology.org

The use of a tracer like L-ORNITHINE:HCL (D7) enables the precise measurement of the rate of arginine conversion to ornithine, a critical indicator of ureagenesis and nitrogen disposal. physiology.org This quantitative approach is fundamental to understanding how the body manages nitrogen balance and how diseases or nutritional states impact this essential detoxification pathway. nih.gov

Metabolic ParameterMeasured Flux (μmol · kg⁻¹ · h⁻¹)Condition
Plasma Ornithine Flux45.3 ± 4.2Burn Patients (Basal State)
Arginine to Ornithine Conversion Rate38.6 ± 2.9Burn Patients (Basal State)
Plasma Arginine Flux95.1 ± 7.5Burn Patients (Basal State)
Plasma Proline Flux155.6 ± 8.8Burn Patients (Basal State)

Table 1: Example of Amino Acid Kinetics in Burn Patients. This table presents representative data from a study using stable isotope tracers to quantify amino acid flux. While the original study used [5-¹³C]ornithine and other tracers, it illustrates the types of quantitative findings that can be obtained using labeled ornithine to study metabolic dynamics. Data adapted from a study on severely burned patients. physiology.org

Proline and Glutamate (B1630785) Metabolism Insights from D7 Tracing

Beyond the urea cycle, ornithine is a critical precursor in the biosynthesis of other amino acids, notably proline and glutamate. frontiersin.org The metabolic conversion pathways linking these amino acids are crucial for various cellular functions. L-ORNITHINE:HCL (D7) tracing allows for the elucidation of these interconnections. The enzyme ornithine aminotransferase (OAT) catalyzes the conversion of ornithine to glutamate-γ-semialdehyde (GSA), which exists in equilibrium with pyrroline-5-carboxylate (P5C). mdpi.comjianhaidulab.com P5C can then be reduced to form proline or oxidized to form glutamate. jianhaidulab.com

By administering L-ORNITHINE:HCL (D7), the appearance of deuterium-labeled P5C, proline, and glutamate can be tracked over time. This provides direct evidence and quantification of the metabolic flux from ornithine to these amino acids. Such studies are vital for understanding the regulation of these pathways. For example, multi-isotope tracer studies in neonatal piglets have been used to simultaneously quantify the conversion rates between ornithine, proline, and arginine, revealing how nutritional intake affects these metabolic fates. physiology.org These experiments show that a significant portion of ornithine can be directed towards proline synthesis, depending on factors like dietary arginine availability. physiology.org

Tracing with D7-ornithine can therefore reveal how different tissues or disease states prioritize the use of ornithine—whether for nitrogen disposal via the urea cycle or for the synthesis of proline and glutamate, which are essential for protein synthesis and other metabolic functions. oup.com

Metabolic ConversionDietary ConditionConversion Rate (μmol · kg⁻¹ · h⁻¹)
Ornithine to ProlineArginine-Sufficient Diet158
Ornithine to ProlineArginine-Free Diet117
Proline to OrnithineArginine-Sufficient Diet76
Proline to OrnithineArginine-Free Diet77
Proline to ArginineArginine-Sufficient Diet42
Proline to ArginineArginine-Free Diet74

Table 2: Illustrative Metabolic Conversion Rates Between Ornithine and Proline. This table shows examples of conversion rates determined in a multi-isotope tracer study in neonatal piglets. It demonstrates how stable isotope tracing can quantify the bidirectional flow between amino acids under different dietary conditions. Data adapted from a study on neonatal piglets. physiology.org

Nitrogen Metabolism and Isotopic Fate of L-ORNITHINE:HCL (D7)

The use of L-ORNITHINE:HCL (D7) provides specific insights into the fate of the atoms within the ornithine molecule during nitrogen metabolism. When D7-ornithine enters metabolic pathways, the deuterium (B1214612) atoms act as stable, non-radioactive labels. The primary fate of ornithine in nitrogen metabolism is its role within the urea cycle, where it is recycled. medchemexpress.com However, when ornithine is converted to other molecules like proline or glutamate, the deuterium atoms are carried over to these new compounds. plos.org For example, the conversion of D7-ornithine to D-labeled proline would be observable via mass spectrometry, confirming the activity of this pathway.

Furthermore, tracing studies can reveal complexities in metabolic networks. In some organisms, arginine is extensively catabolized back to ornithine by the enzyme arginase. plos.org If a study were to use a tracer like ¹³C₆¹⁵N₄-arginine, the appearance of ¹³C₅¹⁵N₂-ornithine and subsequently ¹³C₅¹⁵N₂-arginine indicates this recycling. plos.org Similarly, if L-ORNITHINE:HCL (D7) is used, its conversion to D-labeled arginine and subsequent re-formation of D-labeled ornithine via arginase action could be tracked, quantifying the rate of this metabolic loop.

Ultimately, the deuterium atoms from L-ORNITHINE:HCL (D7) will be distributed among various metabolites connected to the urea cycle and glutamate/proline synthesis pathways. The analysis of the mass isotopomer distribution (the pattern of labeled atoms in a molecule) of these downstream products provides a detailed map of active metabolic routes and their relative fluxes. rsc.org This approach offers a comprehensive view of how nitrogen is processed and partitioned between waste disposal and biosynthetic pathways.

Enzymatic Reaction Kinetics and Mechanisms Probed with L Ornithine:hcl D7

Deuterium (B1214612) Isotope Effects in Ornithine-Related Enzyme Systems

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.com This effect is particularly pronounced when a carbon-hydrogen bond is broken or formed in the rate-determining step of a reaction. msudenver.edu In the context of ornithine-metabolizing enzymes, measuring the KIE using deuterated ornithine provides invaluable information about transition state structures and the nature of the rate-limiting step.

For instance, studies on ornithine decarboxylase, a key enzyme in polyamine biosynthesis, have utilized deuterated ornithine to probe its reaction mechanism. The decarboxylation of L-ornithine in deuterium oxide (D₂O) or the use of DL-[2-²H]ornithine has been instrumental in determining the stereochemical course of the reaction. nih.govoup.com By analyzing the deuterium content of the product, putrescine, researchers have been able to deduce that the reaction proceeds with retention of configuration. nih.govoup.com

Similarly, investigations into ornithine aminotransferase have employed deuterium labeling to understand the intricacies of its catalytic cycle. researchgate.net The use of deuterated substrates allows for the dissection of individual steps within the complex multi-step reaction mechanism.

The magnitude of the observed KIE can vary depending on the specific enzyme and the position of the deuterium label. A large primary KIE, where the deuterium is at the site of bond cleavage, suggests that this bond-breaking event is rate-limiting. Conversely, a small or secondary KIE, where the deuterium is not directly involved in bond breaking, can provide information about changes in hybridization or the steric environment of the substrate during the reaction. msudenver.edu

Table 1: Observed Isotope Effects in Ornithine-Related Enzyme Reactions

EnzymeSubstrate(s)Isotope Effect (kH/kD)ImplicationReference
Ornithine DecarboxylaseDL-[2-²H]ornithine in H₂OSignificant loss of deuterium labelReaction proceeds with retention of configuration nih.govoup.com
Diamine Oxidase[1R-²H]-putrescineClose to unityC-H bond cleavage at the pro-S position is not rate-limiting tandfonline.com
Ornithine TranscarbamoylaseCarbamyl phosphate (B84403) and L-ornithine¹³C KIE of 1.0095 at near zero L-ornithine, unity at high L-ornithineOrdered kinetic mechanism where carbamyl phosphate binds first nih.gov
Ornithine Transcarbamoylase (ROTCase)Carbamyl phosphate and L-ornithineLarge ¹³C KIE of 3.4% at near-zero ornithineChemistry of the reaction is rate-limiting nih.gov

Elucidation of Reaction Mechanisms Through L-ORNITHINE:HCL (D7) Labeling

The strategic placement of deuterium atoms in L-ornithine allows researchers to trace the fate of specific atoms throughout a reaction, thereby elucidating the step-by-step mechanism. This isotopic labeling approach is a cornerstone of mechanistic enzymology. wikipedia.org

A classic example is the study of ornithine decarboxylase. By carrying out the decarboxylation of L-ornithine in a fully deuterated medium, stereospecifically labeled putrescine, [(1R)-²H]-putrescine, is produced. tandfonline.com This labeled product can then be used as a substrate for subsequent enzymes in a metabolic pathway, such as diamine oxidase, to further probe their mechanisms. tandfonline.com The analysis of the deuterium's position and retention in the final products provides a clear picture of the stereochemistry of each enzymatic step. nih.govoup.com

In the case of ornithine transcarbamoylase, which catalyzes the reaction between L-ornithine and carbamyl phosphate, isotope effect studies have been crucial in defining its kinetic mechanism. nih.gov By measuring the ¹³C kinetic isotope effect in carbamyl phosphate at varying concentrations of L-ornithine, researchers have demonstrated an ordered binding mechanism where carbamyl phosphate binds to the enzyme before L-ornithine. nih.gov When the concentration of L-ornithine is high, the isotope effect is suppressed, indicating that a step after the binding of both substrates has become rate-limiting. nih.gov

Furthermore, in the biosynthesis of the siderophore vicibactin, a PLP-dependent epimerase, VbsL, acts on a derivative of ornithine. To confirm its proposed mechanism involving deprotonation and reprotonation at the α-position, the enzyme was incubated with its substrate in D₂O. nih.gov The resulting enzyme-dependent incorporation of deuterium into the substrate provided strong evidence for the proposed epimerization mechanism. nih.gov

Allosteric Regulation and Enzyme-Substrate Interactions with Deuterated Ornithine

Allosteric regulation, where the binding of a molecule at one site on an enzyme affects the activity at another site, is a fundamental mechanism for controlling metabolic pathways. biorxiv.org L-ornithine itself can act as an allosteric regulator for some enzymes. While direct studies using L-ORNITHINE:HCL (D7) to specifically probe allosteric regulation are not extensively documented in the provided search results, the principles of using isotopic labeling can be applied to understand these complex interactions.

For example, a study on beef liver arginase demonstrated that L-ornithine acts as an allosteric inhibitor. nih.gov The researchers developed a model where the enzyme exists in two states, an active (R) state and an inactive (T) state. nih.gov Arginine, the substrate, preferentially binds to the R state, while ornithine, the product and inhibitor, preferentially binds to the T state. nih.gov While this study did not use deuterated ornithine, one could envision experiments where the binding kinetics and conformational changes induced by deuterated versus non-deuterated ornithine are compared to gain finer details about the allosteric transition.

The interaction between an enzyme and its substrate is a dynamic process involving specific contacts and conformational changes. libretexts.org The use of deuterated substrates can subtly alter these interactions due to the slightly shorter and stronger carbon-deuterium bond compared to a carbon-hydrogen bond. These subtle changes can sometimes be observed through sensitive biophysical techniques, providing insights into the precise geometry of the enzyme-substrate complex.

Applications of L Ornithine:hcl D7 in in Vitro and Ex Vivo Biological Systems

Cellular Metabolism Studies Using L-ORNITHINE:HCL (D7) in Cell Cultures

Isotopic tracing experiments are widely used in mammalian cell culture to gain insights into metabolic pathway activities. chromservis.euotsuka.co.jp L-Ornithine:HCl (D7) is particularly useful in these studies due to its central role in the urea (B33335) cycle and as a precursor for other amino acids. medchemexpress.comchemsrc.comsigmaaldrich.com

CHO-K1 Cells: Chinese Hamster Ovary (CHO) cells are a cornerstone of biopharmaceutical research. sigmaaldrich.com Studies have shown that CHO-K1 cells require supplementation with L-ornithine or putrescine for healthy growth. researchgate.net While direct studies using L-Ornithine:HCl (D7) in CHO-K1 cells are not extensively detailed in the provided results, the known requirement for ornithine suggests the potential for using its deuterated form to trace its metabolic fate in these cells, particularly its conversion to polyamines which are crucial for cell proliferation. researchgate.net

GLUTag Cells: GLUTag cells, a murine L-cell line, are a widely used model for studying glucagon-like peptide-1 (GLP-1) secretion. nih.gov L-ornithine has been shown to stimulate GLP-1 secretion in GLUTag cells by increasing intracellular calcium concentrations, a process mediated by the G protein-coupled receptor GPRC6A. nih.govnih.gov The use of L-Ornithine:HCl (D7) in these cells would allow for precise tracing of ornithine's role in mitochondrial metabolism and its contribution to the signaling pathways that trigger GLP-1 release. nih.gov

Primary Human Hepatocytes: Primary human hepatocytes are the gold standard for in vitro studies of liver function, including the urea cycle where ornithine plays a critical role. sigmaaldrich.comnih.gov Models of ornithine transcarbamylase deficiency (OTCD), the most common urea cycle disorder, have been developed using induced pluripotent stem cell (iPSC)-derived hepatocytes. endocrine-abstracts.org In these models, stimulating the urea cycle with ornithine leads to increased urea secretion. endocrine-abstracts.org Employing L-Ornithine:HCl (D7) in such models would enable detailed investigation into the kinetics of the urea cycle and the impact of genetic mutations on ornithine metabolism.

Table 1: Applications of L-Ornithine in Mammalian Cell Lines

Cell Line Key Application of L-Ornithine Potential Use of L-Ornithine:HCl (D7)
CHO-K1 Supports healthy growth and proliferation. researchgate.net Tracing the metabolic pathways of ornithine, particularly its conversion to polyamines.
GLUTag Stimulates GLP-1 secretion by increasing intracellular Ca2+. nih.govnih.gov Investigating the role of ornithine in mitochondrial metabolism and GLP-1 signaling pathways. nih.gov

| Primary Human Hepatocytes | Key component of the urea cycle. sigmaaldrich.comendocrine-abstracts.org | Studying the kinetics of the urea cycle and the effects of metabolic disorders like OTCD. endocrine-abstracts.org |

Metabolic engineering of microorganisms like Corynebacterium glutamicum and Bacillus amyloliquefaciens aims to optimize the production of valuable chemicals, including L-ornithine. x-mol.netnih.govresearchgate.net Isotopic tracers are crucial in these efforts to understand and manipulate metabolic fluxes. biorxiv.org

While direct examples of L-Ornithine:HCl (D7) use in microbial engineering were not found in the search results, the principles of isotopic tracing are well-established. For instance, studies have used other labeled compounds to track metabolic pathways in bacteria. nih.govescholarship.org The application of L-Ornithine:HCl (D7) would allow researchers to precisely track the flow of carbon and nitrogen from ornithine into various metabolic pathways, helping to identify bottlenecks and optimize production strains. This is particularly relevant in the context of increasing the yield of L-ornithine or its derivatives like putrescine. researchgate.net

Table 2: Research Findings in Microbial Metabolic Engineering

Microorganism Engineering Strategy for L-Ornithine Production Potential Role of D7 Tracing
Corynebacterium glutamicum Deletion of competing pathway genes (proB, argF), deletion of regulator (argR), overexpression of biosynthesis genes (argCJBD), and redirection of carbon flux to the pentose (B10789219) phosphate (B84403) pathway. nih.gov To quantify the flux through the engineered ornithine biosynthesis pathway and identify off-target metabolic sinks.

| Bacillus amyloliquefaciens | Used as a host for producing putrescine, a derivative of ornithine. researchgate.net | To trace the conversion of ornithine to putrescine and optimize the efficiency of the engineered pathway. |

Mammalian Cell Line Investigations (e.g., CHO-K1 cells, GLUTag cells, primary human hepatocytes)

Organ Perfusion and Isolated Tissue Model Applications of L-ORNITHINE:HCL (D7)

Organ perfusion and isolated tissue models provide a bridge between in vitro cell culture and in vivo studies. The use of L-Ornithine:HCl (D7) in these systems can offer valuable insights into tissue-specific metabolism. For example, in studies of aging-related vascular dysfunction in rat aorta, the role of arginase, the enzyme that converts arginine to ornithine and urea, has been investigated. ahajournals.org Upregulation of arginase can limit the availability of arginine for nitric oxide synthase (NOS), leading to endothelial dysfunction. ahajournals.org Perfusion of isolated aortic rings with L-Ornithine:HCl (D7) could be used to trace the downstream metabolism of ornithine in vascular tissue and its impact on vascular reactivity.

Mechanistic Insights from Isotopic Tracing in Model Organisms (non-human, non-clinical)

Isotopic tracing with compounds like L-Ornithine:HCl (D7) in model organisms is fundamental to understanding complex physiological processes. chromservis.eu For instance, in studies of macrophage metabolism, it was found that arginine derived from apoptotic cells is metabolized to ornithine and then to putrescine, which is crucial for the continuous clearance of dead cells (efferocytosis). nih.gov Using a deuterated ornithine tracer in such a model would definitively confirm the pathway and quantify the flux of ornithine towards polyamine synthesis, providing mechanistic insights into tissue repair and resolution of inflammation. nih.gov

Another area of application is in understanding liver metabolism. Studies in mice have shown that hepatocyte-derived factors can influence the activity of urea cycle enzymes like argininosuccinate (B1211890) synthase 1 (ASS1). nih.gov Administering L-Ornithine:HCl (D7) to model organisms would allow for the in vivo tracing of ornithine through the urea cycle and related pathways, helping to elucidate how different factors regulate hepatic metabolism.

Theoretical and Computational Approaches in Deuterated Ornithine Research

Metabolic Flux Analysis (MFA) Algorithms Applied to L-ORNITHINE:HCL (D7) Data

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.govosti.gov The core principle of MFA involves using stable isotope tracers, such as L-ORNITHINE:HCL (D7), to track the transformation of atoms through metabolic pathways. nih.govnumberanalytics.com By introducing the deuterated compound into a biological system, researchers can measure the incorporation of deuterium (B1214612) into various downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com This labeling pattern data, combined with a stoichiometric model of the metabolic network, allows for the calculation of fluxes. sci-hub.seplos.org

The application of MFA to data from L-ORNITHINE:HCL (D7) enables the detailed investigation of pathways involving ornithine, such as the urea (B33335) cycle and amino acid metabolism. nih.gov Different MFA algorithms can be employed depending on the experimental conditions and research questions.

Key MFA Approaches:

13C-Metabolic Flux Analysis (13C-MFA): While the name specifies carbon-13, the principles are directly applicable to other stable isotopes like deuterium (2H). nih.gov This is the most established approach, typically applied to systems at a metabolic and isotopic steady state. sci-hub.sersc.org It uses the measured distribution of isotopes in metabolites, often proteinogenic amino acids, to calculate the relative fluxes through converging pathways. researchgate.net

Dynamic Metabolic Flux Analysis (DMFA): Cellular metabolism is often dynamic, and DMFA was developed to determine fluxes in systems not at a steady state. nih.govcreative-proteomics.com This approach uses time-series data of metabolite concentrations and isotopic labeling to model the dynamic evolution of metabolic fluxes. nih.govuclouvain.be An advantage of DMFA is that it can use time-series concentration data directly, avoiding potential errors from numerical differentiation. researchgate.net

Isotopically Nonstationary MFA (INST-MFA): This method analyzes the time courses of isotopic labeling patterns while metabolites are in a transient state before reaching isotopic steady state. rsc.orgresearchgate.net It is particularly useful for systems that are difficult to maintain in a steady state.

The choice of algorithm depends on the biological system and the specific metabolic state being investigated. For instance, steady-state MFA is suitable for continuous cell cultures, while DMFA or INST-MFA is necessary for batch or fed-batch cultures where metabolic conditions change over time. rsc.orgnih.gov The data from L-ORNITHINE:HCL (D7) provides crucial constraints for these models, enhancing the accuracy and resolution of the calculated flux maps. nih.gov

Table 1: Comparison of Major Metabolic Flux Analysis (MFA) Algorithms

Algorithm Description Typical Application Data Requirement (using L-ORNITHINE:HCL (D7))
Steady-State MFA Calculates fluxes for systems where intracellular fluxes and metabolite concentrations are constant over time. nih.govsci-hub.se Continuous cell cultures, microorganisms in balanced growth. Isotopic labeling patterns of metabolites (e.g., amino acids) after reaching isotopic equilibrium. researchgate.net
Dynamic MFA (DMFA) Determines the time-varying profiles of metabolic fluxes in systems not at a metabolic steady state. nih.govcreative-proteomics.com Batch or fed-batch cultures, dynamic environmental perturbations. researchgate.net Time-series measurements of extracellular and intracellular metabolite concentrations and their isotopic labeling patterns. nih.gov
Isotopically Nonstationary MFA (INST-MFA) A specific type of dynamic analysis that models the transient phase of isotope labeling before a steady state is reached. rsc.orgresearchgate.net Systems with slow turnover rates or where isotopic steady state is not achievable. High-frequency sampling of isotopic labeling patterns of intracellular metabolites over time. researchgate.net

Kinetic Modeling of Biochemical Pathways Involving L-ORNITHINE:HCL (D7)

Kinetic modeling is a mathematical approach used to simulate the dynamic behavior of metabolic pathways. uky.edu Unlike MFA, which provides a snapshot of reaction rates, kinetic models describe how metabolite concentrations change over time by using systems of ordinary differential equations (ODEs) based on enzyme rate laws. researchgate.net These models are essential for understanding the regulation and control of metabolic networks. nih.gov

The use of stable isotope tracers like L-ORNITHINE:HCL (D7) is critical for developing and validating robust kinetic models. uky.edud-nb.info Tracer experiments provide invaluable data in two primary ways:

Tracing Metabolic Dynamics: By following the flow of deuterium from L-ORNITHINE:HCL (D7) into other metabolites, researchers can obtain time-resolved data on the synthesis and conversion rates of pathway intermediates. This information is used to estimate the kinetic parameters within the model, such as enzyme-substrate affinity (Km) and maximum reaction velocity (Vmax). uky.eduresearchgate.net

Determining Kinetic Isotope Effects (KIEs): A KIE is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The C-D bond is stronger than the C-H bond, so reactions involving the cleavage of this bond will be slower for a deuterated substrate like L-ORNITHINE:HCL (D7). researchgate.net Measuring this effect provides direct insight into the rate-limiting steps of an enzymatic reaction and helps to elucidate the transition state structure, which is crucial for defining accurate rate equations in the kinetic model. nih.govnih.govpnas.org

Integrating data from tracer experiments with L-ORNITHINE:HCL (D7) allows for the construction of more accurate and predictive kinetic models. d-nb.info However, parameter estimation can be challenging due to the complexity of metabolic networks and the sparseness of available kinetic data. uky.edu Bayesian statistical approaches have been proposed to address these challenges by incorporating prior knowledge to achieve more robust parameter estimation. uky.edu

Table 2: Kinetic Parameters Informed by L-ORNITHINE:HCL (D7) Tracer Data

Parameter Description How L-ORNITHINE:HCL (D7) Data Informs It
Rate Constants (k) Proportionality constants that relate the rate of a reaction to the concentration of reactants. Determined by fitting the model to the time-course of deuterium labeling in metabolites.
Michaelis-Menten Constants (Km) The substrate concentration at which the reaction rate is half of Vmax; an inverse measure of enzyme-substrate affinity. Estimated by observing reaction rates at different substrate concentrations, where the tracer helps quantify product formation.
Maximum Velocity (Vmax) The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate. Inferred from the maximum rate of label incorporation into products under saturating conditions.
Kinetic Isotope Effect (KIE) The ratio of the rate constant for the non-deuterated substrate to the deuterated substrate (kH/kD). wikipedia.org Directly measured by comparing the reaction rate of L-Ornithine with that of L-ORNITHINE:HCL (D7). Provides insight into bond-breaking steps. nih.govpnas.org

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Ornithine

Computational chemistry provides atomic-level insights into the structure, dynamics, and reaction mechanisms of biomolecules. For research involving deuterated ornithine, Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly valuable. mdpi.comresearchgate.netpolyu.edu.hk

Molecular Dynamics (MD) Simulations: MD simulations compute the movements of atoms in a molecular system over time, providing a "movie" of molecular motion. polyu.edu.hk In the context of deuterated ornithine, MD can be used to study how deuteration affects the structural dynamics and interactions of the molecule with its environment, such as an enzyme's active site. uwo.canih.gov While full simulations of deuterated proteins are complex, they can reveal subtle changes in stability and conformation. nih.govacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM is a hybrid method ideal for studying enzyme-catalyzed reactions. rsc.orgfrontiersin.org A small, chemically active region (e.g., the substrate and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.gov

A prime example is the study of ornithine cyclodeaminase (OCD), an enzyme that converts L-ornithine to L-proline. mdpi.comnih.gov QM/MM simulations have been used to investigate its catalytic mechanism. mdpi.comresearchgate.net These studies calculated the energy barriers for different proposed reaction pathways and identified the rate-limiting step as the initial hydride transfer from the Cα position of L-ornithine to the NAD+ cofactor. mdpi.comnih.gov The computational results explicitly suggested that the theoretical prediction could be experimentally tested by conducting a kinetic isotope effect study using ornithine deuterated at the Cα position. mdpi.com Such an experiment would directly probe the bond-breaking event predicted by the simulation. This synergy between computational prediction and experimental validation using a compound like L-ORNITHINE:HCL (D7) is a powerful approach for elucidating complex enzyme mechanisms. diva-portal.orgnumberanalytics.com

Table 3: Applications of Computational Chemistry in Deuterated Ornithine Research

Method Description Application to Deuterated Ornithine
Molecular Dynamics (MD) A simulation technique that models the physical movement of atoms and molecules over time based on classical mechanics. polyu.edu.hk Investigating how deuteration affects the conformational dynamics of ornithine and its interaction with proteins or solvents. uwo.canih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method where the reactive center is treated with quantum mechanics and the larger environment with molecular mechanics. rsc.org Elucidating enzyme reaction mechanisms, calculating reaction energy barriers, and identifying transition states. nih.govnih.gov
Kinetic Isotope Effect (KIE) Calculation Theoretical prediction of the change in reaction rate upon isotopic substitution, often performed alongside QM/MM calculations. researchgate.net Predicting the magnitude of the KIE for a proposed mechanism, guiding the design of experiments with L-ORNITHINE:HCL (D7) to validate the mechanism. mdpi.comdiva-portal.org

Future Directions and Emerging Applications of L Ornithine:hcl D7 in Advanced Research

Integration with Multi-Omics Data for Systems Biology Approaches

The advent of "omics" technologies has revolutionized biological research, allowing for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics). A systems biology approach seeks to integrate these diverse datasets to construct a holistic understanding of biological systems. L-Ornithine:HCl (D7) is a critical tool in this endeavor, particularly in the field of metabolomics.

When metabolomics is conducted using stable isotopic tracers like L-Ornithine:HCl (D7), it transcends the mere quantification of metabolite concentrations. Instead, it enables the assessment of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. clearsynth.com This provides a dynamic view of cellular activity that is not achievable with traditional metabolomics, which only offers a static snapshot. clearsynth.com The ability to trace the path of the D7 label from ornithine through various metabolic routes allows researchers to map pathway activities and understand how they are regulated. clearsynth.com

This integrated approach is proving invaluable in complex disease research. For instance, in schizophrenia research, an integrative analysis of transcriptomic and metabolomic data from patient-derived stem cells has revealed perturbations in the polyamine and GABA biosynthetic pathways. escholarship.org L-Ornithine is a key player in these pathways. escholarship.org Similarly, in cancer metabolism, stable isotope-resolved metabolomics (SIRM) is used to probe the metabolic phenotypes of cancer cells, with tracers helping to delineate how nutrients are utilized to support rapid proliferation. symeres.com The integration of data from L-Ornithine:HCl (D7) tracing with genomic and proteomic data can uncover regulatory nodes and dysregulated pathways that are potential therapeutic targets. For example, recent systems modeling studies have pointed to the dysregulation of the arginine and proline metabolism pathway, where L-ornithine is a key product, in conditions like Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID. cloudfront.net

The future will likely see a more seamless integration of L-Ornithine:HCl (D7)-derived metabolic flux data with other omics datasets, as summarized in the table below.

Omics Field Integration with L-Ornithine:HCl (D7) Tracing Data Research Implications
Genomics Correlating gene expression levels with metabolic flux changes through ornithine-related pathways.Identifying genetic variants that alter metabolic pathway efficiency and contribute to disease susceptibility.
Proteomics Linking the abundance and post-translational modifications of enzymes to the metabolic rates measured by D7 tracing.Understanding the regulation of enzyme activity in metabolic networks and how it is altered in disease. researchgate.net
Transcriptomics Analyzing how changes in gene transcription in response to stimuli are reflected in the dynamic metabolic output traced by D7-ornithine.Elucidating the signaling pathways that control metabolic reprogramming in various physiological and pathological states. escholarship.org

Novel Analytical Technologies for High-Throughput D7 Tracing

The expanding use of L-Ornithine:HCl (D7) and other isotopic tracers in large-scale studies necessitates the development of novel analytical technologies capable of high-throughput analysis without compromising sensitivity or accuracy. While traditional mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are well-suited for detecting stable isotopes, recent advancements are pushing the boundaries of what is possible. clearsynth.comsymeres.com

High-throughput metabolomics now benefits from a variety of advanced MS-based platforms that facilitate rapid and robust analysis of samples containing stable isotope-labeled tracers. ugent.be These technologies are crucial for handling the large sample sets typical of clinical research and systems biology studies. Innovations in mass spectrometry are leading to higher ionization efficiency, improved ion separation, and more sensitive detectors, which are essential for accurately measuring isotope ratios in minute sample quantities. researchgate.net

Several cutting-edge technologies are particularly promising for the high-throughput tracing of deuterium-labeled compounds like L-Ornithine:HCl (D7):

Technology Principle Advantages for D7 Tracing
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) Utilizes multiple collectors to simultaneously measure different isotopes, providing very precise isotope ratio measurements.Offers high precision, high sample throughput, and shorter measurement times compared to some traditional methods, making it suitable for large-scale tracer studies. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) A specialized mass spectrometer designed for high-precision measurement of isotope ratios in light elements.Modern IRMS systems are automated, providing high throughput and accuracy for analyzing D/H ratios from microliter sample volumes. researchgate.net Liquid chromatography-IRMS (LC-IRMS) allows for compound-specific isotope analysis in complex mixtures. researchgate.net
Accelerator Mass Spectrometry (AMS) An ultra-sensitive technique that accelerates ions to high energies to separate isotopes and eliminate molecular interferences.While often used for rare long-lived radionuclides, recent advances have improved its efficiency, opening possibilities for detecting stable isotopes at very low concentrations with exceptional sensitivity. frontiersin.org
Laser-Based Spectroscopic Methods Techniques like Cavity Ring-Down Spectrometry (CRDS) offer an alternative to MS for isotope analysis.These methods can be less expensive and easier to operate than high-end mass spectrometers, enabling real-time, continuous data collection, which is a significant advantage in certain experimental setups. researchgate.net

These technologies are enabling researchers to perform more extensive and detailed metabolic studies, accelerating the pace of discovery in fields that rely on isotopic tracers like L-Ornithine:HCl (D7). ugent.beresearchgate.net

Potential for Elucidating Uncharacterized Metabolic Pathways

A significant application of L-Ornithine:HCl (D7) lies in its potential to uncover and characterize metabolic pathways that are currently poorly understood. L-ornithine is a central node in metabolism, participating in the urea (B33335) cycle, and serving as a precursor for the synthesis of polyamines (like putrescine, spermidine (B129725), and spermine), proline, and glutamate (B1630785). researchgate.netnih.gov By tracing the journey of the D7 label, researchers can identify novel connections and metabolic fates of ornithine.

A powerful approach combines microbial genomics with targeted metabolomics using deuterium-labeled standards. nih.gov For example, research on enteric pathobionts has used this strategy to define the metabolism of arginine and its downstream products. nih.gov In such studies, a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed to quantify key metabolites, using their deuterated counterparts, such as d7-ornithine and d7-arginine, as internal standards for absolute quantification. nih.gov This allows for a precise measurement of how different bacterial species consume precursors and produce metabolites like ornithine and putrescine. nih.gov

This methodology can reveal which pathways are active under specific conditions and in particular organisms. For instance, studies have shown that various gut bacteria can consume arginine and produce ornithine, but the extent of this conversion and the subsequent fate of ornithine can differ significantly between species. nih.gov Such research has also highlighted how ornithine supplementation can enhance biofilm formation in certain bacteria, pointing to its role in microbial community dynamics. google.com

The use of L-Ornithine:HCl (D7) as a tracer can help answer fundamental questions about metabolism, such as:

What are the alternative routes for GABA (gamma-aminobutyric acid) production?

How is polyamine synthesis regulated in different cell types or disease states?

Are there previously unknown metabolic fates of ornithine in specific tissues or organisms?

The table below lists key metabolites in the arginine-ornithine pathway that can be traced using stable isotope-labeled standards.

Metabolite Role in Pathway Traced Using
L-ArgininePrecursor to ornithine and nitric oxide.d7-Arginine
L-OrnithineProduct of arginase; precursor for polyamines and proline.d7-Ornithine
L-CitrullineCo-product of nitric oxide synthesis; intermediate in the urea cycle.d7-Citrulline
PutrescineA polyamine synthesized from ornithine.d4-Putrescine
L-GlutamateCan be synthesized from ornithine.Deuterated Glutamate
Gamma-aminobutyric acid (GABA)Neurotransmitter that can be produced via the putrescine pathway.Deuterated GABA

By applying L-Ornithine:HCl (D7) in stable isotope tracing experiments, researchers are well-equipped to map out these intricate connections and expand our knowledge of metabolic networks. nih.govgoogle.com

Advances in Synthetic Biology Utilizing Isotopic Tracers

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. molecularcloud.org Isotopic tracers, including deuterium-labeled compounds like L-Ornithine:HCl (D7), are becoming valuable tools in this field. clearsynth.comsymeres.com

One key application is in the engineering of metabolic pathways for the production of valuable compounds. molecularcloud.org By using L-Ornithine:HCl (D7), synthetic biologists can track the flow of carbon and nitrogen through engineered pathways, identify metabolic bottlenecks, and quantify the efficiency of the engineered system. This is crucial for optimizing the production of amino acids, biofuels, and pharmaceuticals in microbial cell factories. molecularcloud.org For example, synthetic biology approaches are used to engineer biosystems for the production of molecules like L-arginine, a pathway intrinsically linked to L-ornithine. molecularcloud.orgfrontiersin.org

Another significant area is the use of deuteration to improve the properties of drug molecules. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic degradation by enzymes like cytochrome P450. mdpi.com This "kinetic isotope effect" can be exploited to enhance the metabolic stability and pharmacokinetic profile of a drug, potentially leading to lower required doses and reduced side effects. symeres.com Synthetic biology platforms can be used to produce these deuterated compounds.

Furthermore, isotopic tracers are used in the fundamental research that underpins synthetic biology. For example, L-ornithine is used in cell culture media for certain applications, and deuterated versions could be used to study cellular uptake and metabolism in engineered cell lines, such as those utilizing CRISPR systems for genetic modification. cloudfront.netarizona.edu

The table below summarizes some of the emerging applications of isotopic tracers in synthetic biology.

Application Area Role of Isotopic Tracers (e.g., L-Ornithine:HCl (D7)) Objective
Metabolic Engineering Tracing metabolic flux through engineered pathways. molecularcloud.orgTo identify bottlenecks and optimize the production of high-value chemicals and biofuels.
Drug Development Incorporation of deuterium (B1214612) into drug candidates. symeres.commdpi.comTo improve metabolic stability and enhance pharmacokinetic properties (the "deuterated drug" approach).
Biosensor Development Used in the characterization of genetically encoded biosensors.To validate sensor response to specific metabolites and their flux.
Fundamental Research Studying the metabolism of engineered cells and organisms. cloudfront.netarizona.eduTo understand the impact of genetic modifications on cellular physiology and metabolism.

As synthetic biology continues to advance, the strategic use of stable isotope-labeled compounds like L-Ornithine:HCl (D7) will be instrumental in designing, building, and testing new biological systems for a wide range of applications in medicine, materials, and energy.

Q & A

Q. How can researchers optimize the synthesis of L-Ornithine:HCl (D7) to ensure high isotopic purity and yield?

Methodological Answer:

  • Precursor Selection : Use deuterated precursors (e.g., D₇-labeled ornithine) with ≥98% isotopic enrichment, verified via mass spectrometry (MS) .
  • Reaction Monitoring : Employ reverse-phase HPLC with UV detection (210 nm) to track reaction intermediates and confirm completion .
  • Purification : Use ion-exchange chromatography followed by lyophilization. Validate purity via ¹H/²H-NMR to confirm deuterium retention at specific positions (e.g., C-5 and C-15) .
  • Yield Calculation : Compare theoretical vs. actual yields using gravimetric analysis and adjust reaction pH (6.5–7.0) to minimize side products .

Basic: Analytical Validation

Q. Which analytical parameters must be validated to quantify L-Ornithine:HCl (D7) in biological matrices?

Methodological Answer:

  • Sensitivity : Establish a limit of detection (LOD) ≤0.1 ng/mL using LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 169→152 for D7-ornithine) .
  • Selectivity : Confirm absence of matrix interference by spiking deuterated standards into plasma/liver homogenates and comparing chromatograms .
  • Recovery Efficiency : Use isotopically labeled internal standards (e.g., ¹³C-ornithine) to correct for extraction losses (target recovery: 85–115%) .

Advanced: Metabolic Flux Analysis

Q. What methodological considerations are critical when using L-Ornithine:HCl (D7) to study urea cycle dynamics?

Methodological Answer:

  • Isotope Tracing : Administer D7-ornithine via continuous infusion in hepatocyte models. Use kinetic MS to track deuterium incorporation into urea, citrulline, and arginine .
  • Compartmental Modeling : Apply steady-state assumptions to calculate flux rates (e.g., µmol/g liver/h) using software like INCA, accounting for isotopic dilution .
  • Validation : Correlate flux data with enzymatic activity assays (e.g., ornithine transcarbamylase) to resolve discrepancies between isotopic and biochemical data .

Advanced: Protein Interaction Studies

Q. How can researchers investigate the structural interaction between L-Ornithine:HCl (D7) and ornithine decarboxylase (ODC)?

Methodological Answer:

  • Crystallography : Co-crystallize ODC with D7-ornithine and resolve structures at ≤2.0 Å resolution. Validate stereochemistry using PROCHECK to ensure Ramachandran plot outliers <1% .
  • Binding Kinetics : Use surface plasmon resonance (SPR) with immobilized ODC. Calculate Kd values from sensorgrams, adjusting for deuterium’s mass effect on binding rates .
  • Computational Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to compare hydrogen/deuterium bonding patterns and energy landscapes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in pharmacokinetic data for L-Ornithine:HCl (D7) across rodent vs. humanized models?

Methodological Answer:

  • Experimental Replication : Conduct dose-ranging studies in both models under identical conditions (fasting state, administration route) to isolate species-specific metabolism .
  • Meta-Analysis : Pool historical data using PRISMA guidelines. Apply mixed-effects models to identify covariates (e.g., cytochrome P450 activity) causing variability .
  • Mechanistic Follow-Up : Use CRISPR-edited hepatocytes to test hypotheses (e.g., species differences in ornithine transporter affinity) .

Advanced: Isotopic Interference

Q. What strategies mitigate deuterium isotope effects in metabolic studies using L-Ornithine:HCl (D7)?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) Assessment : Compare reaction rates of deuterated vs. protiated ornithine in enzymatic assays (e.g., ODC activity). Normalize data using KIE correction factors .
  • Control Experiments : Include parallel studies with non-deuterated analogs to isolate isotopic effects on metabolic pathways .
  • Theoretical Modeling : Use density functional theory (DFT) to predict deuterium’s impact on bond cleavage energetics in urea cycle reactions .

Basic: Stability & Storage

Q. What protocols ensure long-term stability of L-Ornithine:HCl (D7) in research settings?

Methodological Answer:

  • Storage Conditions : Store lyophilized powder at –80°C under argon. For solutions, use pH 4.0 buffers (e.g., citrate) to prevent racemization, and validate stability via monthly LC-MS checks .
  • Deuterium Loss Monitoring : Track deuteration levels over time using high-resolution MS (HRMS) with isotopic pattern analysis. Acceptable loss: <5% over 12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.